N-Methyltaxol C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyltaxol C involves the N-methylation of the C3’ amide of taxanes. The process begins with the silylation of the hydroxyl groups at positions 2’, 7, and 1 using tert-butyldimethylsilyl chloride, triethylsilyl chloride, and dimethylsilyl chloride, respectively . This is followed by a reaction with potassium tert-butoxide and methyl iodide to produce the N-methylated taxane derivatives. Finally, the silyl protecting groups are removed to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methyltaxol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, particularly at the amide and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like methyl iodide and potassium tert-butoxide are employed for N-methylation.
Major Products: The major products formed from these reactions include various N-methylated and oxidized derivatives of this compound, which can have distinct biological and chemical properties .
Scientific Research Applications
N-Methyltaxol C has several scientific research applications, including:
Mechanism of Action
N-Methyltaxol C exerts its effects by stabilizing microtubules, similar to paclitaxel. This stabilization prevents the normal disassembly of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects cardiac function by inducing conduction arrhythmias and reducing coronary flow and left ventricular systolic pressure . These effects are mediated through its interaction with microtubules and modulation of intracellular calcium levels .
Comparison with Similar Compounds
Paclitaxel: The parent compound, known for its potent anticancer activity.
Docetaxel: Another taxane derivative with similar mechanisms of action.
N-Methylpaclitaxel: A closely related compound with similar chemical properties.
Uniqueness: N-Methyltaxol C is unique due to its specific N-methylation at the C3’ amide, which imparts distinct chemical and biological properties. This modification can enhance its solubility and potentially alter its pharmacokinetic profile compared to other taxane derivatives .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3/t31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTMOSWWGSCCPR-AMMYIWEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N(C)[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347701 | |
Record name | N-Methyltaxol C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153083-53-5 | |
Record name | N-Methyltaxol C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153083-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methyltaxol C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XZ25D5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between N-Methyltaxol C and Paclitaxel?
A2: this compound is a derivative of Paclitaxel where the C3' amide group of Paclitaxel is specifically methylated. [] This modification is achieved through a multi-step synthesis process involving silylation of other hydroxyl groups for protection, followed by reaction with potassium tert-butoxide and methyl iodide. []
Q2: Has this compound been isolated from natural sources?
A3: Yes, this compound has been isolated and identified as a chemical constituent from the plant Taxus chinensis var. mairei. [] This discovery marked the first reported instance of finding this compound in this particular plant variety. []
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